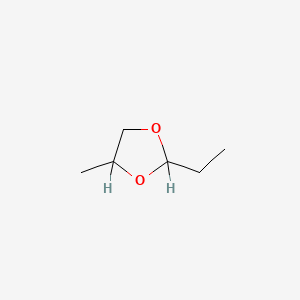

2-Ethyl-4-methyl-1,3-dioxolane

Vue d'ensemble

Description

2-Ethyl-4-methyl-1,3-dioxolane, also known as this compound, is a useful research compound. Its molecular formula is C6H12O2 and its molecular weight is 116.16 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Dioxoles - Dioxolanes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

2-Ethyl-4-methyl-1,3-dioxolane is involved in various synthetic processes and exhibits unique chemical properties. For instance, it can react with electron-deficient alkenes under specific conditions, as demonstrated in a study where 1,3-dioxolane reacted with such alkenes in the presence of oxygen, forming adducts in good yields (Watanabe, Tsuji, & Takeuchi, 1983)(Watanabe, Tsuji, & Takeuchi, 1983).

Fuel and Solvent Applications

This compound shows promise in renewable energy applications. A study highlighted its use in producing renewable gasoline, solvents, and fuel additives from 2,3-Butanediol, indicating its potential as a sustainable gasoline blending component and diesel oxygenate (Harvey, Merriman, & Quintana, 2016)(Harvey, Merriman, & Quintana, 2016).

Polymerization and Material Science

In material science, this compound is used as a monomer in polymerization processes. A study demonstrated its role in the cationic ring-opening polymerization, forming polymers with applications in various fields (Park, Yokozawa, & Endo, 1993)(Park, Yokozawa, & Endo, 1993).

Safety and Toxicology

A comprehensive safety assessment of a related compound, ethyl 2-methyl-1,3-dioxolane-2-acetate, found it non-genotoxic and safe in terms of skin sensitization and environmental impact, which could be relevant for its derivatives like this compound (Api et al., 2018)(Api et al., 2018).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

2-Ethyl-4-methyl-1,3-dioxolane is a chemical compound with the molecular formula C6H12O2

Mode of Action

It has been used as a reagent in the selective ketalization of 1-oxo functions . This suggests that it may interact with its targets by forming ketal linkages, which can alter the chemical structure and properties of the target molecules.

Biochemical Pathways

Its use in ketalization reactions suggests that it may be involved in modifying biochemical pathways by altering the chemical structure of key molecules .

Result of Action

It has been used in the synthesis of certain polymers , suggesting that it may have effects on polymer structure and properties.

Propriétés

IUPAC Name |

2-ethyl-4-methyl-1,3-dioxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-3-6-7-4-5(2)8-6/h5-6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSZCLQLJVFLXLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1OCC(O1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20863376 | |

| Record name | 2-Ethyl-4-methyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20863376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4359-46-0, 1568-99-6 | |

| Record name | 2-Ethyl-4-methyl-1,3-dioxolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4359-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl-4-methyl-1,3-dioxolane, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001568996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethyl-4-methyl-1,3-dioxolane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004359460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethyl-4-methyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20863376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyl-4-methyl-1,3-dioxolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.215 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary source of 2-ethyl-4-methyl-1,3-dioxolane (2-EMD) in the environment?

A: 2-EMD has been identified as a volatile organic compound emitted from polyester resin manufacturing plants. [] This release occurs during the synthesis of polyester resins, specifically through the cyclic acetalization of vicinal diols in the presence of acid catalysts. []

Q2: How is this compound (2-EMD) connected to propylene carbonate decomposition in lithium-ion batteries?

A: While not directly a product of propylene carbonate decomposition, 2-EMD is structurally similar to identified decomposition products. Research indicates that propylene carbonate oxidation forms radical cations, eventually leading to products like trans-2-ethyl-4-methyl-1,3-dioxolane and cis-2-ethyl-4-methyl-1,3-dioxolane. [] These compounds share the core 1,3-dioxolane structure with 2-EMD, suggesting potential formation pathways from similar precursors.

Q3: Can this compound (2-EMD) be found in drinking water, and if so, what are the implications?

A: Yes, 2-EMD has been detected in drinking water as a contaminant, often alongside related compounds like 2-ethyl-5,5-dimethyl-1,3-dioxane (EDD). [, ] These contaminations are typically traced back to industrial spills, as these compounds are by-products of polyester resin production. [] While not directly causing illness, the presence of 2-EMD and similar compounds significantly impacts the taste and odor of water, leading to public concern and potential anxiety surrounding water quality. [, ]

Q4: How does the structure of this compound (2-EMD) influence its odor profile?

A: While the exact mechanism is not fully understood, research suggests that the structure of 2-EMD, particularly its cyclic acetal structure, plays a crucial role in its odor profile. [] Studies comparing 2-EMD with similar cyclic acetals, such as 5,5-dimethyl-1,3-dioxane (DMD), 2,5,5-trimethyl-1,3-dioxane (TMD), and 2-isopropyl-5,5-dimethyl-1,3-dioxane (IDMD), reveal that even slight structural variations significantly alter the perceived odor. [] This highlights the complex relationship between molecular structure and odor perception.

Q5: How is this compound (2-EMD) detected and analyzed in environmental and biological samples?

A: Gas chromatography-mass spectrometry (GC-MS), coupled with techniques like liquid-liquid extraction (LLE) or cryofocusing, is commonly employed for detecting and quantifying 2-EMD. [, , ] These methods provide high sensitivity and selectivity, enabling the identification and quantification of 2-EMD even at trace levels in complex matrices like water or air samples. [, ]

Q6: Are there any known applications of this compound (2-EMD) in chemical synthesis or other industrial processes?

A: While 2-EMD itself might not be directly used in chemical synthesis, its formation as a by-product during polyester resin production [] suggests potential applications in related fields. Further research is needed to explore its reactivity and potential uses in various chemical reactions or industrial processes.

Q7: What is the significance of studying the cis and trans isomers of this compound?

A: Understanding the behavior of cis and trans isomers of 2-EMD is crucial because they exhibit different chemical reactivities. Studies focusing on hydrogenolysis reactions using LiAlH4–AlCl3 demonstrate that the cis isomer undergoes hydrogenolysis significantly faster than its trans counterpart. [] This difference in reactivity highlights the importance of considering stereochemistry when studying the fate and impact of 2-EMD in various environments.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S,8S,9S,10R,13R,14S,17R)-17-((R)-4-((R)-3,3-Dimethyloxiran-2-yl)butan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B3021086.png)

![(2-oxo-2H-benzo[h]chromen-4-yl)acetic acid](/img/structure/B3021087.png)

![1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethanone](/img/structure/B3021088.png)

![2-Oxo-6-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B3021089.png)

![2-Oxabicyclo[4.2.0]octan-7-one](/img/structure/B3021092.png)

![7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B3021094.png)

![2-Oxa-5-azabicyclo[2.2.1]heptan-3-one](/img/structure/B3021095.png)

![1-Oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B3021096.png)

![9-Oxo-1,2,3,9-tetrahydro-pyrrolo[2,1-b]quinazoline-6-carboxylic acid](/img/structure/B3021103.png)

![9-Oxabicyclo[6.1.0]non-4-ene](/img/structure/B3021108.png)